molecular formula C5H8O2 B1239923 (Z)-pent-3-enoic acid CAS No. 33698-87-2

(Z)-pent-3-enoic acid

Cat. No.: B1239923
CAS No.: 33698-87-2
M. Wt: 100.12 g/mol
InChI Key: UIUWNILCHFBLEQ-IHWYPQMZSA-N
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Description

(Z)-pent-3-enoic acid: is an organic compound with the molecular formula C5H8O2 It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-pent-3-enoic acid involves the hydroboration-oxidation of 3-pentenoic acid. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired product.

    Isomerization: Another method involves the isomerization of (E)-3-pentenoic acid to this compound using a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic isomerization techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-pent-3-enoic acid can undergo oxidation reactions to form various products, including aldehydes and ketones.

    Reduction: Reduction of this compound can yield saturated carboxylic acids.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-pent-3-enoic acid is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.

Biology:

    Metabolic Studies: The compound is used in metabolic studies to understand the pathways and enzymes involved in its transformation.

Medicine:

    Drug Development: this compound and its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry:

    Polymer Production: It is used in the production of polymers and resins with specific properties.

    Flavor and Fragrance: The compound is investigated for its potential use in the flavor and fragrance industry due to its unique chemical structure.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (Z)-pent-3-enoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation and reduction reactions, influencing metabolic pathways. The compound’s double bond configuration plays a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    (E)-3-pentenoic acid: The trans-isomer of 3-pentenoic acid, which has different chemical properties and reactivity due to the different spatial arrangement of atoms.

    2-pentenoic acid: An isomer with the double bond between the second and third carbon atoms.

    4-pentenoic acid: An isomer with the double bond between the fourth and fifth carbon atoms.

Uniqueness:

    Configuration: The Z-configuration of (Z)-pent-3-enoic acid gives it unique chemical properties compared to its E-isomer.

    Reactivity: The position and configuration of the double bond influence its reactivity in chemical reactions, making it suitable for specific applications in synthesis and catalysis.

Properties

CAS No.

33698-87-2

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-pent-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2-

InChI Key

UIUWNILCHFBLEQ-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CC(=O)O

SMILES

CC=CCC(=O)O

Canonical SMILES

CC=CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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